Physicochemical Profiling and Application Workflows of 3,5-Diamino-2,6-dimethylbenzoic Acid in Advanced Materials
Physicochemical Profiling and Application Workflows of 3,5-Diamino-2,6-dimethylbenzoic Acid in Advanced Materials
Executive Summary
In the landscape of advanced functional materials, the rational design of monomeric building blocks dictates the macroscopic performance of the final system. 3,5-Diamino-2,6-dimethylbenzoic acid (CAS: 219297-24-2) [1] represents a highly specialized, bifunctional aromatic scaffold. Featuring two primary amines, a carboxylic acid, and two sterically demanding methyl groups, this molecule is uniquely positioned to bridge the gap between high-performance gas separation membranes and targeted nanomedicine.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, self-validating synthetic workflows, and its critical role in the development of amine-functionalized Metal-Organic Frameworks (MOFs) and high-free-volume polyimides.
Molecular Architecture & Physicochemical Properties
The utility of 3,5-diamino-2,6-dimethylbenzoic acid stems directly from its electronic and steric topology. The electron-donating methyl groups and the electron-withdrawing carboxylic acid create a precise electronic environment that modulates the nucleophilicity of the amine groups. More importantly, the 2,6-dimethyl substitution introduces severe steric hindrance. In polymer chemistry, this restricts torsional rotation around the C-N imide bonds, directly increasing the polymer's glass transition temperature (
Table 1: Quantitative Physicochemical Profile
| Property | Value | Mechanistic Causality / Significance |
| Molecular Formula | C₉H₁₂N₂O₂ | Base aromatic scaffold for step-growth polymerization and MOF assembly. |
| Molecular Weight | 180.20 g/mol | Low molecular weight ensures high functional group density per gram of material. |
| CAS Registry Number | 219297-24-2 | Industry standard identifier for procurement and regulatory compliance. |
| pKa (-COOH) | ~4.5 (Estimated) | Enables facile deprotonation and coordination with transition metal nodes (e.g., Zr⁴⁺, Cu²⁺) at mildly acidic to neutral pH. |
| pKa (-NH₂ conjugate) | ~3.8 (Estimated) | Basicity is slightly attenuated by the meta-carboxylic acid; requires highly electrophilic reagents (e.g., dianhydrides, activated esters) for efficient conjugation. |
| Steric Profile | High (ortho-methyls) | Restricts C-C and C-N bond rotations; increases fractional free volume (FFV) in polymers and provides steric shielding in MOFs. |
Synthesis and Purification Strategy
To ensure high purity for polymerization or MOF synthesis, the preparation of 3,5-diamino-2,6-dimethylbenzoic acid must be rigorously controlled. The following protocol outlines a self-validating, two-step synthetic workflow starting from commercially available 2,6-dimethylbenzoic acid.
Step-by-Step Methodology: Regioselective Nitration and Reduction
Step 1: Regioselective Dinitration
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Reagent Preparation: Dissolve 2,6-dimethylbenzoic acid (1.0 eq) in concentrated sulfuric acid (H₂SO₄) and cool the reaction vessel to 0 °C using an ice-brine bath.
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Electrophilic Aromatic Substitution: Slowly add a stoichiometric excess of fuming nitric acid (HNO₃) dropwise over 1 hour.
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Causality: The temperature is strictly maintained at 0–5 °C to prevent oxidative degradation of the methyl groups. The regioselectivity is driven by the synergistic ortho/para-directing effects of the methyl groups and the meta-directing effect of the carboxylate, exclusively yielding 3,5-dinitro-2,6-dimethylbenzoic acid.
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Quenching: Pour the mixture over crushed ice. Filter the resulting yellow precipitate, wash with cold water until the filtrate is pH neutral, and dry under a vacuum.
Step 2: Catalytic Hydrogenation
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Reaction Setup: Dissolve the dinitro intermediate in absolute ethanol. Add 10 wt% Palladium on Carbon (Pd/C) catalyst (0.05 eq Pd).
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Causality: Pd/C is selected over dissolving metal reductions (e.g., SnCl₂/HCl) to prevent the formation of highly stable, hard-to-remove metal chelates with the newly formed diamines and the adjacent carboxylate group.
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Reduction: Pressurize the reactor with H₂ gas (50 psi) and stir vigorously at room temperature for 12 hours until hydrogen uptake ceases.
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Purification (Self-Validation): Filter the mixture through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate and recrystallize from an ethanol/water mixture.
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Analytical Validation: Confirm purity via ¹H NMR (DMSO-d₆). The spectrum must show a single aromatic proton at ~7.0 ppm, a singlet for the six methyl protons at ~2.1 ppm, and broad amine singlets at ~4.8 ppm. The absence of peaks in the 7.5–8.5 ppm region confirms complete reduction of the nitro groups.
Synthetic workflow of 3,5-Diamino-2,6-dimethylbenzoic acid via regioselective nitration and reduction.
Application Workflows: MOFs and Polyimide Membranes
The bifunctionality of this molecule allows it to be utilized in two distinct, high-impact fields: gas separation membranes and targeted nanomedicine.
High-Free-Volume Polyimides for Gas Separation
In the design of gas separation membranes, achieving a balance between permeability and selectivity (overcoming the Robeson upper bound) is the primary challenge[2].
Workflow:
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Polycondensation: React 3,5-diamino-2,6-dimethylbenzoic acid with a bulky dianhydride (e.g., 6FDA) in anhydrous N-Methyl-2-pyrrolidone (NMP) at room temperature for 24 hours to form a polyamic acid precursor.
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Chemical Imidization: Add acetic anhydride and triethylamine to catalyze ring closure, forming the polyimide.
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Membrane Casting: Cast the polymer solution onto a glass plate and evaporate the solvent under a controlled vacuum to form a dense membrane.
Mechanistic Causality: The incorporation of the 2,6-dimethyl groups forces the polymer chains out of a coplanar conformation. This steric disruption prevents tight interchain packing, drastically increasing the fractional free volume (FFV) and, consequently, gas permeability. Simultaneously, the unreacted polar -COOH groups interact preferentially with condensable gases like CO₂, enhancing CO₂/CH₄ selectivity via favorable dipole-quadrupole interactions[2].
Amine-Functionalized MOFs for Targeted Drug Delivery
Metal-Organic Frameworks (MOFs) are premier candidates for drug delivery systems due to their massive surface areas and tunable pore sizes. However, bare MOFs often suffer from poor biocompatibility and lack targeting capabilities[3].
Workflow:
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Solvothermal Synthesis: React 3,5-diamino-2,6-dimethylbenzoic acid with Zirconium chloride (ZrCl₄) in N,N-Dimethylformamide (DMF) with an acetic acid modulator at 120 °C for 24 hours.
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Coordination Logic: The -COOH group coordinates with the Zr₆O₄(OH)₄ nodes, forming a robust, hydrolytically stable framework. The two -NH₂ groups remain uncoordinated and project into the pore channels.
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Post-Synthetic Modification (PSM): React the free amines with N-hydroxysuccinimide (NHS)-activated folic acid.
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Drug Loading: Soak the functionalized MOF in a concentrated solution of a chemotherapeutic agent (e.g., 5-fluorouracil).
Mechanistic Causality: By leaving the primary amines uncoordinated during framework assembly, the MOF becomes a reactive platform. Covalent attachment of folic acid via amide bond formation allows the MOF to actively target folate-receptor-overexpressing cancer cells, effectively overcoming biological barriers that typically impede nanoparticle-based drug delivery[3]. Furthermore, the amine groups can interact via hydrogen bonding with acidic gases, making these MOFs highly effective for CO₂ capture[4].
Bifunctional application pathways in metal-organic frameworks and high-free-volume polyimides.
References
- 3,5-diamino-2,6-dimethylbenzoic acid | CAS#:219297-24-2 Source: Chemsrc URL
- Source: PMC (National Institutes of Health)
- Source: RSC Publishing (Inorganic Chemistry Frontiers)
- Source: PMC (National Institutes of Health)
Sources
- 1. 3,5-diamino-2,6-dimethylbenzoic acid | CAS#:219297-24-2 | Chemsrc [chemsrc.com]
- 2. Advances in Polyimide Membranes for Gas Separation: Synthesis, Modification, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surface functionalization of metal–organic framework nanoparticle for overcoming biological barrier in cancer therapy - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI00523F [pubs.rsc.org]
- 4. Development of Amine-Functionalized Metal-Organic Frameworks Hollow Fiber Mixed Matrix Membranes for CO2 and CH4 Separation: A Review - PMC [pmc.ncbi.nlm.nih.gov]
